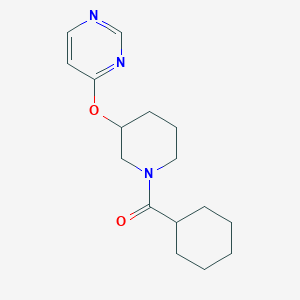
1-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as PF-06282999, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research has focused on synthesizing and characterizing compounds similar to 1-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide. For instance, McLaughlin et al. (2016) identified and characterized a compound termed 3,5-AB-CHMFUPPYCA, a pyrazole-carboxamide type synthetic cannabinoid, which shares structural similarities with the target compound. This research contributes to understanding the synthesis pathways and structural properties of such compounds (McLaughlin et al., 2016).
Functional Group Modification and Derivative Synthesis
- Fluorinated pyrazoles like the one are often studied for their potential as building blocks in medicinal chemistry. Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, indicating the interest in modifying pyrazole compounds for various applications (Surmont et al., 2011).
Applications in Cancer Research
- Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, highlighting the interest in pyrazole derivatives for potential use in cancer research, particularly in vitro cytotoxic activity against cancer cells (Hassan et al., 2014).
Crystal Structure Analysis
- Crystal structure analysis is a key aspect of researching compounds like this compound. Kariuki et al. (2021) synthesized and characterized pyrazoline derivatives, providing insights into the molecular and crystal structure of such compounds (Kariuki et al., 2021).
Potential Antiviral and Antipsychotic Applications
- Studies like those by Rahmouni et al. (2016) and Wise et al. (1987) explore the potential antiviral and antipsychotic applications of pyrazole derivatives, suggesting the broad scope of pharmaceutical research into compounds structurally similar to the target compound (Rahmouni et al., 2016), (Wise et al., 1987).
Mecanismo De Acción
Target of Action
The primary target of the compound 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide interacts with its target, the androgen receptor, by binding to it . This binding results in changes in the receptor’s activity, leading to alterations in gene expression .
Biochemical Pathways
The compound 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide affects the androgen receptor signaling pathway . This pathway plays a key role in the development and progression of prostate cancer . Downstream effects of this pathway include changes in cellular proliferation and differentiation .
Result of Action
The action of 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide results in potent antiproliferative activity against prostate cancer cell lines . It also shows a promising rate of downregulation of the androgen receptor target gene, prostate-specific antigen (PSA), in LNCaP cells .
Análisis Bioquímico
Biochemical Properties
1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions, particularly in its interaction with androgen receptors. It has been shown to act as an androgen receptor antagonist, inhibiting the activity of these receptors in prostate cancer cell lines such as LNCaP and PC-3 . This compound interacts with the androgen receptor target gene prostate-specific antigen (PSA), leading to a downregulation of PSA expression . The nature of these interactions involves binding to the androgen receptor, thereby preventing the receptor from activating its target genes.
Cellular Effects
1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide has been observed to exert significant effects on various types of cells and cellular processes. In prostate cancer cell lines, this compound inhibits cell proliferation and induces apoptosis . It influences cell signaling pathways by blocking the androgen receptor signaling, which is crucial for the growth and survival of prostate cancer cells . Additionally, it affects gene expression by downregulating the expression of PSA and other androgen receptor target genes . The compound also impacts cellular metabolism by altering the metabolic pathways regulated by androgen receptors.
Molecular Mechanism
The molecular mechanism of action of 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide involves its binding interactions with the androgen receptor. By binding to the receptor, it inhibits the receptor’s ability to activate its target genes, leading to a decrease in the expression of genes involved in cell proliferation and survival . This compound also exhibits enzyme inhibition properties, particularly in the context of androgen receptor signaling . Changes in gene expression resulting from this inhibition contribute to the compound’s antiproliferative and pro-apoptotic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Long-term studies have demonstrated sustained inhibition of cell proliferation and consistent downregulation of PSA expression in prostate cancer cell lines
Dosage Effects in Animal Models
The effects of 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits tumor growth without causing significant toxicity . At higher dosages, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide is involved in metabolic pathways regulated by androgen receptors. It interacts with enzymes and cofactors that modulate these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s inhibition of androgen receptor signaling affects the expression of genes involved in metabolism, thereby altering the metabolic state of the cells .
Transport and Distribution
The transport and distribution of 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide within cells and tissues involve interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it exerts its effects . The compound’s distribution within tissues is influenced by its binding affinity to androgen receptors and other biomolecules .
Subcellular Localization
The subcellular localization of 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide is primarily within the nucleus, where it interacts with androgen receptors . This localization is crucial for its activity as an androgen receptor antagonist, as it allows the compound to effectively inhibit receptor-mediated gene expression . Post-translational modifications and targeting signals may also play a role in directing the compound to specific nuclear compartments .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-3-8-24-14-9-22(13-6-4-12(18)5-7-13)21-15(14)16(23)20-17-19-11(2)10-25-17/h4-7,9-10H,3,8H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRYMYAZIGMSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=NC(=CS2)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2588407.png)
![3'-(3-Methylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2588408.png)

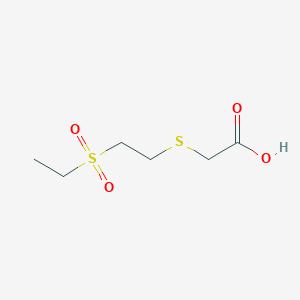
![N-(2,5-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2588413.png)
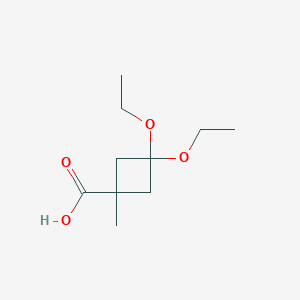

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2588422.png)

![2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2588424.png)
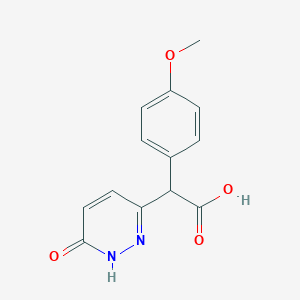
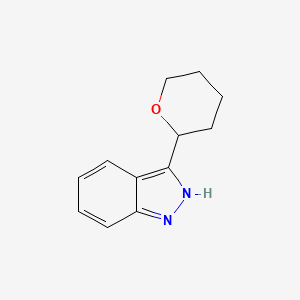
![N~1~-ethyl-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2588427.png)
